

Interpreting Mass Spectrometry of 2-Benzylxy-4-iodophenol: A Comparative Guide

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Compound of Interest

Compound Name: *2-Benzylxy-4-iodophenol*

Cat. No.: *B135325*

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For researchers, scientists, and drug development professionals working with substituted phenols, accurate structural elucidation is paramount. Mass spectrometry is a cornerstone of this analysis. This guide provides a framework for interpreting the mass spectrum of **2-Benzylxy-4-iodophenol** by comparing its predicted fragmentation patterns with those of related compounds.

Predicted Mass Spectrum Analysis of 2-Benzylxy-4-iodophenol

The structure of **2-Benzylxy-4-iodophenol** combines three key features that dictate its fragmentation in mass spectrometry: an iodinated phenol ring, a benzyl ether linkage, and an aromatic system. The molecular weight of this compound is 310.1 g/mol. Under electron ionization (EI), we can anticipate a series of characteristic fragmentation pathways.

The most prominent fragmentation is expected to be the cleavage of the benzylic C-O bond, which is a facile process due to the stability of the resulting benzyl cation. This would lead to a very abundant peak at m/z 91, corresponding to the $C_7H_7^+$ ion. Another significant fragmentation pathway would involve the cleavage of the C-I bond, given its relative weakness compared to other bonds in the molecule.

Below is a table summarizing the predicted key fragments for **2-Benzylxy-4-iodophenol**.

Predicted Fragment Ion	m/z (Mass-to-Charge Ratio)	Proposed Structure	Significance
[M]•+	310	[C ₁₃ H ₁₁ IO]•+	Molecular Ion
[M-I]•+	183	[C ₁₃ H ₁₁ O]•+	Loss of Iodine Radical
[M-C ₇ H ₇]•+	219	[C ₆ H ₄ IO]•+	Loss of Benzyl Radical
[C ₇ H ₇]•+	91	[C ₇ H ₇]•+	Benzyl Cation (Tropylium ion)
[C ₆ H ₅ O]•+	93	[C ₆ H ₅ O]•+	Phenoxy Cation
[C ₆ H ₄ I]•+	203	[C ₆ H ₄ I]•+	Iodophenyl Cation
[I]•+	127	[I]•+	Iodine Cation

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, we can compare it with the known mass spectra of structurally related compounds: 4-iodophenol and 2-iodophenol. These compounds share the iodinated phenol core and provide insight into the fragmentation of this key moiety.

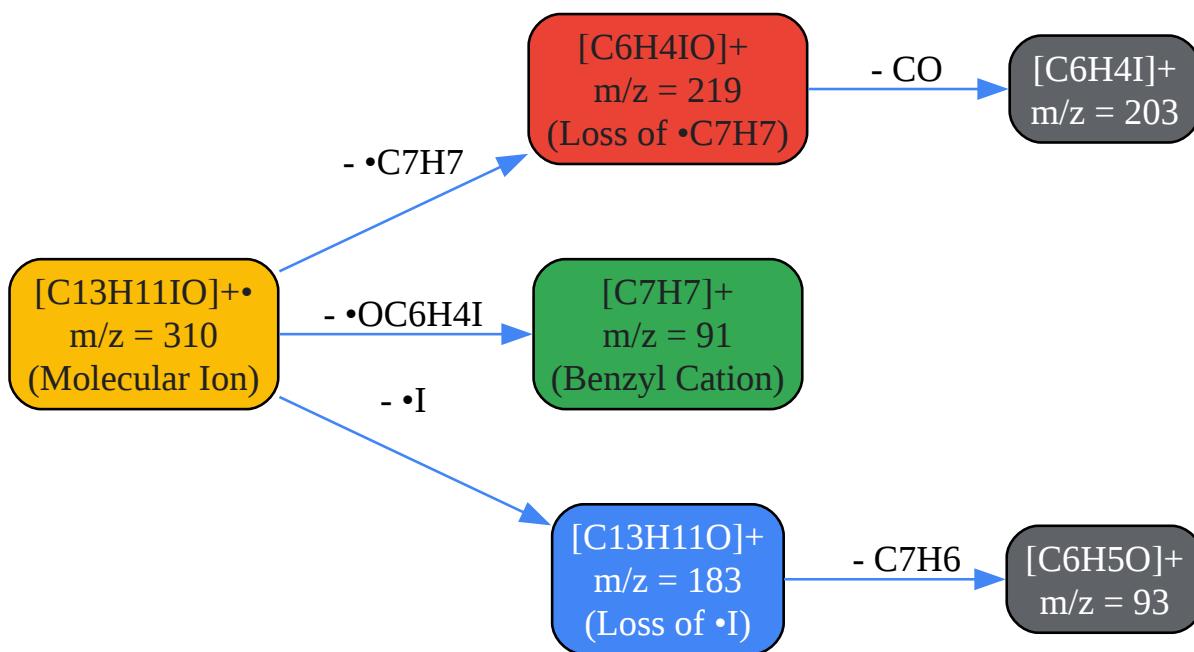
Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Reference
4-Iodophenol	220	127, 93, 65	[1][2]
2-Iodophenol	220	127, 93, 65	[3][4]
Benzyl Phenyl Ether	184	91, 77, 65	[5][6]

The mass spectra of both 2- and 4-iodophenol show a strong molecular ion peak at m/z 220.[1][2][3][4] Common fragments include the loss of CO (m/z 192), and peaks corresponding to the iodophenyl cation (m/z 203) and the iodine cation (m/z 127). The presence of a peak at m/z 93 in the iodophenols, corresponding to the phenoxy cation, supports the prediction of a similar fragment in **2-Benzyl-4-iodophenol**.

The mass spectrum of benzyl phenyl ether is dominated by the benzyl cation at m/z 91, which is often the base peak.^{[5][6]} This strongly suggests that the m/z 91 peak will be a major fragment in the spectrum of **2-Benzyl-4-iodophenol**.

Proposed Fragmentation Pathway

The fragmentation of **2-Benzyl-4-iodophenol** can be visualized as a series of competing and sequential reactions. The initial molecular ion can undergo several key bond cleavages.



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